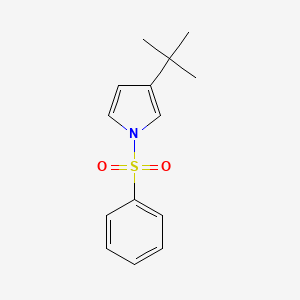
3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole
Übersicht
Beschreibung
“3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is characterized by a 5-membered ring structure with four carbon atoms and one nitrogen atom. The tert-butyl group is an alkyl substituent with the formula -C(CH3)3. The phenylsulfonyl group is a sulfonyl group (-SO2-) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole” would consist of a pyrrole ring substituted at the 3-position with a tert-butyl group and at the 1-position with a phenylsulfonyl group . The tert-butyl group is known for its sterically hindered nature, which can influence the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions of “3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole” would likely be influenced by the reactivity of the pyrrole ring and the substituent groups. Pyrroles can undergo electrophilic substitution reactions . The tert-butyl group might also undergo reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole” would be influenced by its molecular structure. For instance, the presence of the pyrrole ring might contribute to its aromaticity and the tert-butyl group might influence its steric properties .
Wissenschaftliche Forschungsanwendungen
- Tertiary Butyl Esters : The tert-butyl group is commonly used for the direct introduction of the tert-butoxycarbonyl (Boc) protecting group into organic compounds. This method enables the synthesis of Boc-protected derivatives, which find applications in peptide chemistry, drug development, and other organic syntheses .
Organic Light-Emitting Diodes (OLEDs)
Researchers have explored tert-butyl-substituted hetero-donor compounds for efficient OLEDs. These compounds exhibit thermally activated delayed fluorescence (TADF) properties, making them desirable for solution-processed OLEDs. Their high efficiency and compatibility with wet methods make them promising candidates for next-generation displays and lighting technologies .
Environmental Chemistry
Considering the sulfonyl group in the compound, researchers might explore its environmental fate, degradation pathways, and potential toxicity. Investigating its behavior in soil, water, or air could provide insights into environmental impact and remediation strategies.
The tert-butyl group in chemistry and biology - RSC Publishing Tert-Butyl substituted hetero-donor TADF compounds for efficient OLEDs - RSC Publishing
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole” could include further investigation into its synthesis, properties, and potential applications. This could involve exploring its reactivity, studying its interactions with various biological targets, or developing new synthetic methods .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-tert-butylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)12-9-10-15(11-12)18(16,17)13-7-5-4-6-8-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJXCACOHQTSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



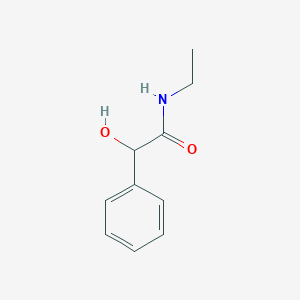
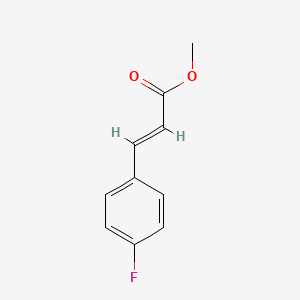
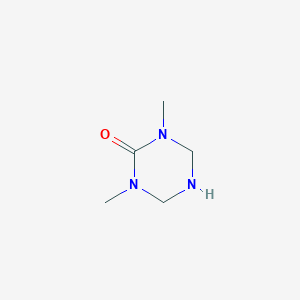

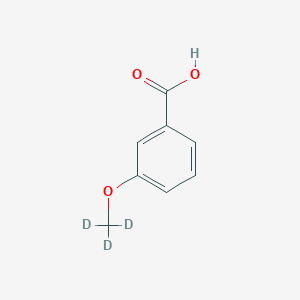

![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)
![1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3176057.png)
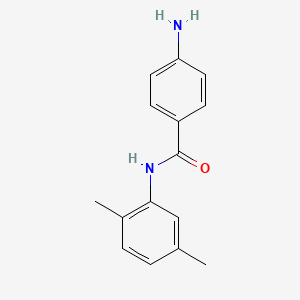
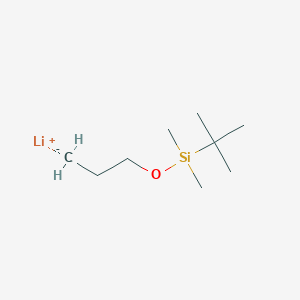
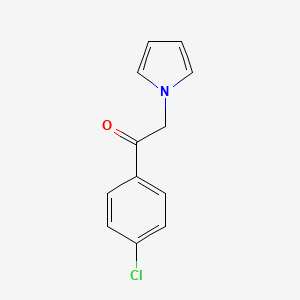
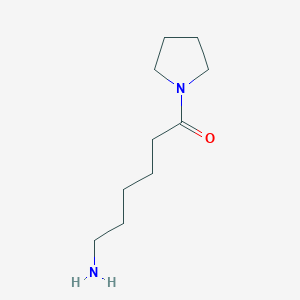
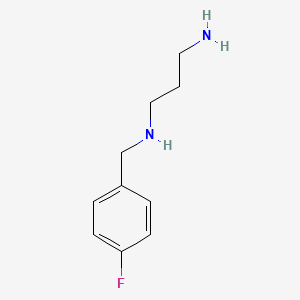
![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)